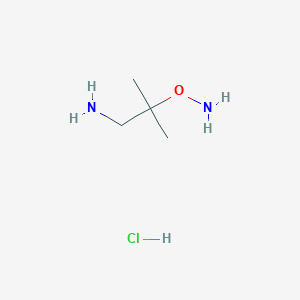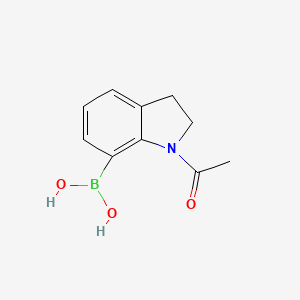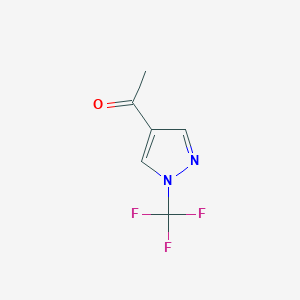
3-Methoxy-2-vinylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-vinylbenzaldehyde: is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a vinyl group (-CH=CH2) at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . For instance, 2-bromo-3-methoxybenzaldehyde can be reacted with vinylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale metal-free methods . For example, the intramolecular hydroacylation of 2-vinylbenzaldehydes can be performed under specific conditions to produce the desired compound . This method is advantageous due to its simplicity and the avoidance of metal catalysts, making it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 3-Methoxy-2-vinylbenzoic acid.
Reduction: 3-Methoxy-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methoxy-2-vinylbenzaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through reactions such as Diels-Alder reactions and cross-coupling reactions .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antioxidant and antibacterial properties . These compounds can be used in the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins . Its unique structure allows it to be incorporated into various materials, enhancing their properties and performance .
Wirkmechanismus
The mechanism of action of 3-methoxy-2-vinylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of complex polymeric structures .
Vergleich Mit ähnlichen Verbindungen
3-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Vinylbenzaldehyde: Lacks the methoxy group, affecting its electronic properties and reactivity.
3-Methoxy-2-nitrobenzaldehyde: Contains a nitro group instead of a vinyl group, leading to different chemical behavior and applications.
Uniqueness: 3-Methoxy-2-vinylbenzaldehyde is unique due to the presence of both the methoxy and vinyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-ethenyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-9-8(7-11)5-4-6-10(9)12-2/h3-7H,1H2,2H3 |
InChI-Schlüssel |
MODHGECEDFHRRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)

